molecular formula C10H9Cl2NO2S B11222082 2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic Acid

2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B11222082
M. Wt: 278.15 g/mol
InChI Key: JFVLZAPPBGHGBP-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic Acid is an organic compound that features a thiazolidine ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic Acid typically involves the reaction of 3,4-dichlorophenyl isocyanate with a thiazolidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and final synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives with reduced functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

    2-(3,4-Dichlorophenyl)-1,3-thiazolidine-2,4-dione: Similar structure but with a dione group instead of a carboxylic acid.

    2-(3,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

Uniqueness: 2-(3,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic Acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVLZAPPBGHGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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